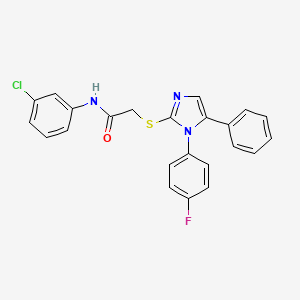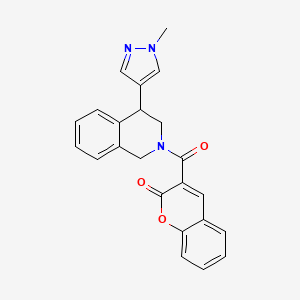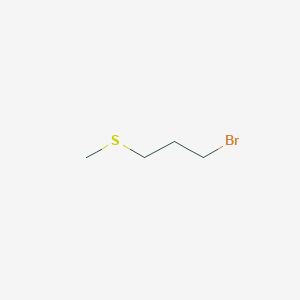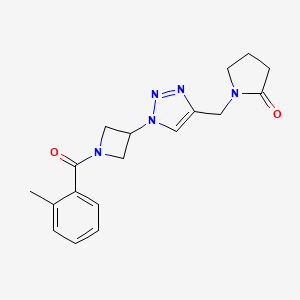
N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with related structures have been synthesized and studied for their structural and biological properties. For instance, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) involved the synthesis of a novel heterocyclic amide derivative through a N-acylation reaction and its characterization using various spectroscopic methods and X-ray crystallography . Another related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was characterized by its molecular orientation and intermolecular interactions within the crystal structure . These studies provide insights into the molecular structure and potential interactions of similar compounds, which could be extrapolated to the compound .
Synthesis Analysis
The synthesis of heterocyclic amide derivatives typically involves acylation reactions where an amine group reacts with an activated carboxylic acid derivative. In the case of compound I, the synthesis was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Although the exact synthesis of "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is not detailed, it is likely that a similar synthetic route could be employed, involving the corresponding amine and acid derivatives.
Molecular Structure Analysis
The molecular structure of heterocyclic amides can be complex, with various rings and substituents influencing the overall shape and reactivity of the molecule. For example, the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is oriented at a specific angle with respect to the thiazole ring, which could affect its intermolecular interactions . Similarly, the compound of interest would have its own unique molecular geometry, which could be analyzed using spectroscopic methods and X-ray crystallography to determine its orientation and potential binding interactions.
Chemical Reactions Analysis
The reactivity of heterocyclic amides can be influenced by the presence of various functional groups. The study of compound I included computational analysis using density functional theory (DFT) to examine interactions with DNA bases, which suggests that similar computational methods could be used to predict the reactivity of "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" with biological targets . The presence of halogen atoms, such as chlorine and fluorine, could also play a role in its reactivity, particularly in potential electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amides can be determined through experimental and computational methods. For instance, the Hirshfeld surface analysis of compound I revealed the contributions of various intermolecular interactions to the crystal packing, which could be indicative of the compound's solubility and stability . Additionally, the antimicrobial and antioxidant activities of compound I were evaluated, suggesting that "N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide" could also possess similar biological properties, which could be assessed through in vitro assays .
科学的研究の応用
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of related compounds have been a significant area of research. Studies on similar molecules reveal complex 3-D arrays generated through various intermolecular interactions, such as N-H···O, N-H···N, N-H···F, and C-H···N hydrogen bonds, along with C-H···π, C-Cl···π, and C-O···π interactions. These interactions play a crucial role in the crystalline structure and properties of these compounds, suggesting the potential for detailed exploration in the context of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide (Boechat et al., 2011).
Antitumor Activity
Research into similar molecules has shown considerable anticancer activity against various cancer cell lines. This suggests that N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide could potentially exhibit anticancer properties. Specifically, compounds bearing heterocyclic rings and undergoing evaluation for their antitumor activity provide a promising avenue for the development of new therapeutic agents (Yurttaş et al., 2015).
Metabolic Stability and Efficacy
The metabolic stability and efficacy of related PI3Kα/mTOR inhibitors have been extensively studied, highlighting the potential for N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide in similar applications. Modifications to the molecular structure to improve metabolic stability without compromising in vitro potency or in vivo efficacy are critical areas of research (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
The study of ligand-protein interactions and the potential photovoltaic efficiency of benzothiazolinone acetamide analogs suggests that N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide could have applications in both biological and photovoltaic fields. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), alongside insights into various possible intramolecular interactions through molecular docking studies (Mary et al., 2020).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3OS/c24-17-7-4-8-19(13-17)27-22(29)15-30-23-26-14-21(16-5-2-1-3-6-16)28(23)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUBQRMXREJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)
![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)


![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)
![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)